molecular formula C13H18BNO5 B1422101 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 755026-96-1

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1422101
M. Wt: 279.1 g/mol
InChI Key: BWLMLFOPBJWHOQ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNTB, is an organoboron compound that has been used in a variety of scientific research applications. It is a derivative of boronic acid and has been used in the synthesis of a wide range of organic compounds. The compound is relatively stable and can be used in a variety of laboratory experiments.

Scientific Research Applications

Material Synthesis and Characterization

The compound 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives have been primarily investigated for their potential applications in material synthesis and characterization:

  • Synthesis of Stilbene Derivatives and Boron-Capped Polyenes:
    • A series of novel dioxaborolane derivatives were synthesized for potential application in new materials like Liquid Crystal Display (LCD) technology. This synthesis is pivotal due to the high yield and clean reactions involved, pointing towards efficient production methods for advanced materials (Das et al., 2015).
  • Crystal Structure Analysis:
    • The crystal structure of a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was thoroughly analyzed, offering insights into the bonding nature and geometrical configuration of such compounds, which is crucial for understanding their chemical behavior and potential applications (Seeger & Heller, 1985).

Chemical Synthesis and Analysis

These compounds are also instrumental in chemical synthesis processes and analytical methodologies:

  • Synthesis of Phenylboronic Acid Derivatives:
    • The synthesis of phenylboronic acid derivatives, like mercapto- and piperazino-methyl-phenylboronic acid, was described. These derivatives have implications in inhibiting serine proteases, showcasing the potential of dioxaborolane compounds in therapeutic applications (Spencer et al., 2002).
  • Catalysis and Transition Metal Chemistry:
    • Research involving 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane highlighted its utility in the hydroboration of alkenes, catalyzed by transition metals. This is significant for the synthesis of organoboronate esters, useful in various chemical synthesis processes (Fritschi et al., 2008).

Molecular Structure and DFT Studies

Investigations into the molecular structure and theoretical aspects of similar dioxaborolane compounds provide foundational knowledge for their potential applications:

  • Crystallographic and Conformational Analyses:
    • Detailed crystallographic and conformational analyses, supported by density functional theory (DFT), were performed on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, revealing crucial physicochemical properties. This analytical approach aids in understanding the molecular behavior and potential utility of these compounds (Huang et al., 2021).

properties

IUPAC Name

2-(3-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15(16)17)11(8-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLMLFOPBJWHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682240
Record name 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

755026-96-1
Record name 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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